molecular formula C14H30S4 B15478408 5,8,11,14-Tetrathiaoctadecane CAS No. 27256-29-7

5,8,11,14-Tetrathiaoctadecane

Cat. No.: B15478408
CAS No.: 27256-29-7
M. Wt: 326.7 g/mol
InChI Key: LDBXHYBPDVCXEL-UHFFFAOYSA-N
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Description

5,8,11,14-Tetrathiaoctadecane is a synthetic organic compound characterized by a linear octadecane chain interrupted by four sulfur atoms at the 5, 8, 11, and 14 positions. This molecular structure, incorporating thioether linkages, classifies it as a tetrathiaalkane and makes it a compound of interest in various research fields. Potential applications for this compound may include its use as an organic precursor in material science, a ligand in coordination chemistry for metal-sulfur complexes, or a model compound in the study of sulfur-containing polymers. Researchers are also exploring its utility in the development of organic electronic materials and as a building block for supramolecular structures. The mechanism of action for this compound is primarily defined by the chemical properties of its thioether groups. These functional centers are capable of coordinating to metal ions and participating in redox reactions, which can be leveraged in catalytic systems or for the design of functional materials with tailored electronic properties. Handling of this compound should adhere to standard laboratory safety protocols. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27256-29-7

Molecular Formula

C14H30S4

Molecular Weight

326.7 g/mol

IUPAC Name

1-[2-[2-(2-butylsulfanylethylsulfanyl)ethylsulfanyl]ethylsulfanyl]butane

InChI

InChI=1S/C14H30S4/c1-3-5-7-15-9-11-17-13-14-18-12-10-16-8-6-4-2/h3-14H2,1-2H3

InChI Key

LDBXHYBPDVCXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCSCCSCCSCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5,8,11,14 Tetrathiaoctadecane

Classical Synthetic Routes to Macrocyclic Thioethers

The traditional approaches to synthesizing macrocyclic thioethers often involve the direct cyclization of a linear precursor. These methods, while foundational, present unique challenges, particularly concerning yield and selectivity.

High-Dilution Cyclization Techniques

High-dilution techniques are a cornerstone in the synthesis of macrocyclic compounds. The principle behind this method is to maintain a very low concentration of the linear precursor throughout the reaction. This condition statistically favors intramolecular cyclization over intermolecular polymerization, which would otherwise lead to the formation of long-chain polymers instead of the desired macrocycle.

In a typical high-dilution synthesis of a tetrathia macrocycle, a dithiol and a dihalide are slowly and simultaneously added from separate funnels to a large volume of a suitable solvent. This ensures that the concentration of the reactive species remains exceedingly low, thereby promoting the desired ring-closing reaction. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions.

Alkali Metal Carbonate-Mediated Syntheses

The use of alkali metal carbonates as bases is a common strategy in the synthesis of thioethers. rsc.org In the context of macrocyclization, these bases facilitate the deprotonation of the thiol groups, generating the more nucleophilic thiolate anions. masterorganicchemistry.com These thiolates then readily react with an appropriate electrophile, such as an alkyl halide, to form the thioether linkages.

Recent studies have explored the catalytic role of alkali metal carbonates in reactions involving mercaptans. rsc.org It has been proposed that the carbonate anion interacts with the thiol group, increasing its nucleophilicity and facilitating the subsequent reaction. rsc.org The nature of the alkali metal cation (e.g., potassium, cesium) can also influence the reaction rate and yield, a phenomenon often attributed to the "template effect" where the cation helps to pre-organize the linear precursor into a conformation favorable for cyclization. rsc.org

ReactantsCatalyst/BaseConditionsProductYield
n-alkyl mercaptan, ethylene (B1197577) carbonateAlkali carbonates120 °C, ~1 mol% catalyst2-hydroxyethyl n-alkyl sulfideHigh

This table illustrates a related reaction highlighting the utility of alkali metal carbonates in forming thioether linkages, a key step in the synthesis of tetrathiaoctadecane.

Challenges and Yield Optimization in Direct Macrocyclization

Despite the utility of high-dilution and base-mediated methods, direct macrocyclization is often plagued by low yields. The primary challenge is the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. Several factors influence the outcome of the reaction, including the length and flexibility of the precursor chain, the nature of the reactive end groups, and the reaction conditions.

Optimizing the yield in direct macrocyclization requires careful control over several parameters. These include the rate of addition of reactants, the stirring speed, the reaction temperature, and the choice of solvent. The inherent strain of the target macrocycle also plays a significant role; highly strained rings are generally more difficult to form. For tetrathia macrocycles like 5,8,11,14-tetrathiaoctadecane, the relatively flexible nature of the thioether linkages can help to alleviate ring strain, making their synthesis more feasible compared to more rigid structures.

Template-Assisted Synthetic Approaches

To overcome the limitations of classical macrocyclization methods, template-assisted synthesis has emerged as a powerful strategy. This approach utilizes a "template" – typically a metal ion or a neutral molecule – to bind to the linear precursor and pre-organize it into a conformation that favors intramolecular cyclization.

Metal-Ion Templating Effects on Ring Closure

Metal ions can act as templates by coordinating to the heteroatoms (in this case, sulfur) of the linear precursor. This coordination brings the reactive ends of the molecule into close proximity, effectively increasing the "effective molarity" of the cyclizing species and promoting ring closure. The size of the metal ion is a critical factor, as it must match the size of the cavity of the forming macrocycle to achieve an optimal templating effect.

The general mechanism involves the formation of a metal-thiolate complex, which then undergoes an intramolecular reaction with an electrophilic center on the same molecule. acsgcipr.org This strategy has been successfully employed in the synthesis of various macrocyclic thioethers and related aza-macrocycles. researchgate.netrsc.org The choice of metal ion can significantly influence the yield and even the structure of the final product.

Ligand PrecursorMetal SaltResultReference
1,3-bis(o-aminophenylamino)propaneNi(II) perchlorate[NiL1][ClO4] rsc.org
5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane-4,11-diacetic acidCu(II) saltCuL1•2CH3CH2OH researchgate.net

This table provides examples of metal-templated synthesis of related macrocyclic compounds.

Non-Covalent Templating Strategies

In addition to metal ions, non-covalent interactions can also be harnessed to template the synthesis of macrocycles. This approach relies on forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces to pre-organize the linear precursor.

For instance, strategies involving the formation of reversible covalent bonds, such as hydrazones, have been used to guide the synthesis of macrocyclic peptides. nih.gov While not directly applied to this compound, these principles could be adapted. Anion templating, where an anion is used to organize a precursor through hydrogen bonding, has also been shown to be effective in the synthesis of pseudopeptidic macrocycles. figshare.com These non-covalent templating methods offer the advantage of milder reaction conditions and can often be performed without the need for high dilution.

Functionalization and Derivatization of the Tetrathiaoctadecane Scaffold

The modification of the basic this compound structure is crucial for tailoring its properties for specific applications in coordination chemistry, materials science, and catalysis. Functionalization allows for the introduction of reactive sites, modulation of solubility, and the creation of chiral environments.

Introduction of Pendant Arms and Modifying Groups

The introduction of pendant arms and other modifying groups onto the tetrathiaoctadecane scaffold is a key strategy for creating more complex and functional molecules. These modifications can dramatically alter the coordination properties of the macrocycle, enhance its selectivity for specific metal ions, or provide anchor points for attachment to larger systems.

One common approach involves the synthesis of the macrocycle from pre-functionalized building blocks. For instance, a caesium-promoted synthesis has been described for thia-crown ethers that incorporates isobutenyl units into the periphery of the macrocycle. rsc.org This method provides a direct route to functionalized macrocycles where the pendant group is installed from the outset. Further modification of these groups is also possible; for example, the isobutenyl group can be functionalized using diborane. rsc.org

Another strategy is the direct functionalization of a pre-formed macrocycle, though this is often more challenging. However, methods have been developed for other types of macrocycles that could be adapted for tetrathia systems. For example, N-hydroxysuccinimide (NHS)-mediated Cα-heteroarylation has been used for the direct attachment of N-aromatic bases to crown ethers. birmingham.ac.uk This reaction proceeds via hydrogen abstraction from the ether, which then attacks the heteroaromatic base. birmingham.ac.uk

Multicomponent reactions offer an efficient pathway to highly functionalized macrocycles in a single step. A metal-free, triethylamine-catalyzed multicomponent reaction of malononitrile, aryl aldehydes, and 1,2-ethanedithiol (B43112) has been used to synthesize 14-membered tetrathiadienes bearing both amino and cyano functional groups. bham.ac.uk This demonstrates the potential for creating complex, functionalized tetrathia macrocycles from simple starting materials.

Table 1: Examples of Functionalized Thia-Macrocycles and Synthetic Approaches

Functional GroupSynthetic ApproachPrecursor MoleculesReference
IsobutenylCaesium-promoted cyclizationFunctionalized dithiol, dihalide rsc.org
Amino, Cyano, ArylMetal-free multicomponent macroheterocyclizationMalononitrile, Aryl aldehydes, 1,2-Ethanedithiol bham.ac.uk
N-Aromatic BasesN-hydroxysuccinimide (NHS)-mediated Cα-heteroarylationPre-formed crown ether, N-aromatic base birmingham.ac.uk

Stereoselective Synthesis of Chiral Derivatives

The development of chiral macrocycles is of significant interest for applications in enantioselective recognition, catalysis, and separation. technion.ac.ilbeilstein-journals.orgnih.gov The stereoselective synthesis of chiral derivatives of the tetrathiaoctadecane scaffold can be achieved through several strategies, primarily involving the use of chiral building blocks or chiral catalysts.

One of the most common methods is the incorporation of a chiral unit into the macrocyclic framework, often referred to as the "chiral pool" approach. This involves starting with an enantiomerically pure compound, such as an amino acid or a derivative of a natural product, and using it as a building block in the macrocycle synthesis. technion.ac.ilnih.gov For example, a chiral macrocycle has been synthesized from a simple amino-acid-derived precursor that can mediate the stereoselective formation of complex interlocked molecules like rotaxanes and catenanes. technion.ac.ilbeilstein-journals.org This demonstrates how chirality embedded in the macrocycle's structure can direct the stereochemical outcome of subsequent reactions.

Another powerful approach is the use of chiral catalysts to direct the formation of the macrocycle. This is particularly relevant for creating molecules with planar chirality, where the chirality arises from the non-planar arrangement of the macrocyclic ring. A sequential palladium and N-heterocyclic carbene (NHC) catalysis has been developed for the atroposelective synthesis of planar-chiral macrocycles with excellent enantioselectivities. nih.gov This method allows for the rapid construction of these complex chiral structures from achiral precursors. nih.gov

Bio-inspired approaches have also yielded novel chiral macrocycles. For instance, tetraamino-bisthiourea chiral macrocycles have been synthesized by coupling chiral diamine units like cyclohexanediamines. nih.gov These macrocycles have shown efficacy as organocatalysts in asymmetric reactions, where the rigid chiral framework is crucial for achieving high stereocontrol. nih.gov

Table 2: Strategies for Stereoselective Synthesis of Chiral Macrocycles

StrategyDescriptionExampleReference
Chiral Pool SynthesisIncorporation of enantiomerically pure building blocks (e.g., from amino acids) into the macrocycle.An amino-acid-derived macrocycle used to synthesize chiral rotaxanes and catenanes. technion.ac.ilbeilstein-journals.org
Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce enantioselectivity in the macrocyclization of achiral precursors.Pd/NHC sequential catalysis for the synthesis of planar-chiral macrocycles. nih.gov
Bio-inspired SynthesisAssembly of macrocycles incorporating chiral biological motifs.Tetraamino-bisthiourea macrocycles from chiral diamines for asymmetric catalysis. nih.gov

Alternative and Emerging Synthetic Technologies

While traditional synthetic methods for macrocycles often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, these methods can be inefficient and produce significant waste. Emerging technologies are addressing these challenges, offering more efficient, scalable, and sustainable routes to macrocycles like this compound.

Catalytic Cyclooligomerization Methods

Catalytic methods for the synthesis of macrocycles are highly desirable as they can offer higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric reactions. Cyclooligomerization, where two or more precursor molecules are joined to form a cyclic product, can be effectively controlled using catalysts.

Acid-promoted cyclooligomerization represents one such catalytic approach. The cyclization of 4-(4-thiosemicarbazido)butan-2-one hydrazone, for example, can be directed to form either a 14-membered or a 28-membered macrocycle by carefully selecting the acid catalyst and reaction conditions. Strong acids like p-toluenesulfonic acid (TsOH) were found to be effective catalysts for this transformation. This highlights the potential to control the size of the resulting macrocycle through catalytic means.

Metal-free catalysis is another attractive strategy. The synthesis of tetrathiadienes has been achieved through a multicomponent macroheterocyclization catalyzed by a simple organic base, triethylamine. bham.ac.uk This approach avoids the use of potentially toxic or expensive metal catalysts.

Furthermore, oxidative coupling has been employed in the cyclooligomerization of thiophene-containing precursors. This method allows for the direct formation of carbon-carbon bonds to close the macrocyclic ring. The selectivity of the ring closure can be influenced by the structure of the precursor, for instance, by blocking certain positions to direct the coupling to the desired atoms.

Table 3: Catalytic Methods for Macrocycle Synthesis

Catalytic MethodCatalyst TypeKey FeaturesReference
Acid-Promoted CyclooligomerizationBrønsted Acid (e.g., TsOH)Controls ring size (dimer vs. tetramer) based on conditions.
Metal-Free Multicomponent ReactionOrganic Base (e.g., Triethylamine)Forms highly functionalized macrocycles in one step. bham.ac.uk
Oxidative CyclooligomerizationOxidizing AgentForms C-C bonds to close the ring; selectivity can be controlled.

Advanced Flow Chemistry Applications in Macrocycle Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for organic synthesis, offering significant advantages for macrocyclization reactions. These advantages include precise control over reaction parameters, enhanced safety, and improved scalability.

Research has shown that flow chemistry can be used to synthesize macrocycles in high yields (up to 99%) and in significantly shorter reaction times compared to batch methods. bham.ac.uk The technology allows for the production of gram quantities of macrocycles without the need to re-optimize reaction conditions, highlighting its scalability. bham.ac.uk

Furthermore, flow chemistry platforms can integrate purification steps, creating a more streamlined and automated synthesis process. The use of packed-bed reactors in flow systems can also enhance template effects, leading to higher yields and selectivity. The ability to precisely control temperature and residence time in a flow reactor allows for rapid optimization of reaction conditions and facilitates kinetic analysis of the cyclization process. beilstein-journals.org While not yet specifically reported for this compound, the successful application of flow chemistry to a wide range of other macrocycles, including peptides and lipids, demonstrates its significant potential for the efficient and sustainable synthesis of tetrathia-based macrocyclic compounds. bham.ac.uk

Coordination Chemistry and Metal Ion Complexation by 5,8,11,14 Tetrathiaoctadecane

Binding Affinity and Selectivity Towards Transition Metal Ions

The preference of 5,8,11,14-tetrathiaoctadecane for soft metal ions is a direct consequence of the Hard and Soft Acids and Bases (HSAB) theory. The polarizable sulfur donors show a strong affinity for equally polarizable, "soft" metal centers.

Technetium: The most extensively studied coordination chemistry of this compound is with technetium, largely driven by the interest in technetium radiopharmaceuticals. Cationic technetium(III) complexes are readily formed by the reduction of pertechnetate (B1241340) in the presence of this compound (often abbreviated as 'ttod') and a monodentate thiol. chemistry-chemists.comresearchgate.netresearchgate.net A key example is the complex bis(benzenethiolato)(this compound)technetium(III)hexafluorophosphate, [Tc(ttod)(S-Ph)₂]PF₆, which has been synthesized and characterized by single-crystal X-ray analysis. researchgate.netresearchgate.nethzdr.deresearchgate.net In this complex, the technetium(III) center is coordinated by the four sulfur atoms of the tetrathiaoctadecane ligand and two sulfur atoms from the benzenethiolate (B8638828) ligands. researchgate.net The interest in such Tc(III) complexes containing multidentate thioether ligands has been motivated by their potential use in radiopharmacy. chemistry-chemists.com

Rhodium: While specific complexation studies with this compound are not extensively documented, research on analogous acyclic tetrathioether ligands provides valuable insights. For rhodium(III) complexes, the length of the alkyl chains between the sulfur donors influences the resulting coordination geometry. nih.gov For instance, shorter backbones tend to favor the formation of cis-dichloro complexes, whereas longer backbones lead to trans isomers. Given the backbone structure of this compound, a preference for a specific isomer can be anticipated. Furthermore, rhodium-105 (B1205050) complexes with similar acyclic tetrathioether ligands bearing carboxylic acid groups have been investigated for their potential as therapeutic radiopharmaceuticals. nih.gov

Silver and Mercury: As soft metal ions, both silver(I) and mercury(II) are expected to form stable complexes with tetrathioether ligands. General studies on the extraction behavior of silver ions show that both cyclic and acyclic tetrathioethers are effective complexing agents. illinois.edu For mercury(II), there is strong evidence for its complexation by reduced organic sulfur groups, typically forming linear two-coordinate complexes with thiols. While this points to a strong affinity for sulfur-rich environments, specific studies detailing the coordination of mercury(II) with this compound are scarce.

There is a significant lack of specific research on the complexation of this compound with borderline (e.g., Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺) and hard (e.g., alkali and alkaline earth metals) metal ions. Based on HSAB principles, the soft sulfur donors of the ligand are expected to have a much lower affinity for hard metal ions compared to the strong interactions observed with soft metals.

Studies on related thio-oxocrown ethers, which contain both soft sulfur and hard oxygen donor atoms, have shown some complexation with hard ions like Na⁺, K⁺, and Ca²⁺, although the binding selectivity varies depending on the ring size and the arrangement of donor atoms. rsc.org Research on open-chain polyethers has also demonstrated their ability to coordinate alkali metals within transition metal complexes, but these systems feature oxygen as the primary donor atom. rsc.org The coordination of alkali metals by purely thioether open-chain ligands like this compound is not well-documented and is expected to be weak.

Structural Diversity of Metal-Tetrathiaoctadecane Complexes

The structural chemistry of metal complexes with this compound is largely defined by the mononuclear technetium complex, as detailed structural reports for other metal complexes are limited.

The X-ray crystal structure of bis(benzenethiolato)(this compound)technetium(III)hexafluorophosphate provides a clear example of a mononuclear complex. researchgate.nethzdr.de In this structure, the technetium(III) ion is six-coordinate, with the four thioether donors of the this compound ligand and two thiolate ligands completing the coordination sphere. The resulting geometry is described as a heavily distorted octahedron. chemistry-chemists.comresearchgate.net This distortion is a common feature in complexes with flexible, open-chain ligands. The strong distortion in this Tc(III) complex leads to diamagnetism. chemistry-chemists.com

For other d⁸ metals like Rh(III), Ni(II), or Pt(II), tetrathioether ligands can promote various geometries, including square planar and octahedral, depending on the other ligands present and the conformational constraints of the tetrathioether backbone.

Table 1: Structural Data for the Technetium(III) Complex with this compound

Compound NameMetal CenterCoordination GeometryKey Structural Features
Bis(benzenethiolato)(this compound)technetium(III)hexafluorophosphateTc(III)Distorted OctahedralSix-coordinate with four thioether and two thiolate donors. The benzenethiolate ligands are in a cis-configuration. researchgate.net

The scientific literature reviewed does not provide specific examples of dinuclear or oligomeric complexes formed directly with this compound. While thioether macrocycles can act as bridging ligands between metal centers, the formation of such structures with this flexible, open-chain ligand has not been reported. illinois.edu Studies on dinuclear rhodium complexes have utilized other linear tetraphosphine or dicyanide bridging ligands to create bimetallic structures, highlighting the general strategies for forming such architectures, though not with the ligand of interest. nih.govcapes.gov.brchemrxiv.org There is a mention of the formation of dinuclear technetium complexes with the general formula (TcO)₂(SXS)₃ in the absence of monodentate thiols, where SXS represents a tridentate thioether ligand, but this does not specifically involve this compound as a tetradentate linker. researchgate.net

There are no specific examples in the surveyed literature of supramolecular assemblies constructed using metal complexes of this compound as building blocks. The field of supramolecular chemistry often employs rigid, directional ligands to create predictable and well-defined two- and three-dimensional structures through metal-coordination self-assembly. The inherent flexibility of this compound may make it a less predictable component for the rational design of discrete supramolecular cages or extended coordination polymers. The construction of such supramolecular networks typically relies on principles of molecular recognition between complementary components, often involving more rigid ligand systems. nih.govrsc.orgresearchgate.net

Ligand Conformation and Flexibility in Metal Coordination

The remarkable flexibility of the this compound backbone is a defining feature of its coordination chemistry. Unlike more rigid macrocyclic analogues, this linear thioether can readily adapt its conformation to suit the electronic and steric demands of different metal ions, leading to complex and often distorted geometries.

Exo- and Endodentate Sulfur Atom Orientations

In its uncomplexed state, a flexible linear thioether like this compound is expected to exist in a random coil conformation where the sulfur lone pairs point outwards, an arrangement known as exodentate. For the ligand to function as a tetradentate chelate, a significant conformational reorganization must occur. nih.gov The sulfur atoms must rotate about the carbon-sulfur bonds to orient their lone pairs inward towards the metal center, adopting an endodentate conformation. This pre-organizational energy cost is a key thermodynamic factor in the complexation process. The open-chain nature of the ligand provides the low-energy pathways necessary for this rearrangement, allowing it to effectively wrap around a metal ion.

Chelate Ring Conformations and Their Influence on Binding

A well-documented example is the complex Bis(benzenethiolato)(this compound)technetium(III), [Tc(ttod)(SPh)₂]⁺. researchgate.netchemistry-chemists.com X-ray crystal structure analysis reveals that the technetium center is surrounded by the four sulfur atoms of the tetrathiaoctadecane ligand and two sulfur atoms from cis-coordinated benzenethiolate ligands, resulting in a heavily distorted octahedral geometry. researchgate.netchemistry-chemists.com This significant distortion arises from the steric constraints imposed by the chelate rings. The five-membered rings typically adopt a puckered, gauche conformation, which is more stable than an eclipsed conformation. The larger seven-membered ring has even greater conformational freedom, adopting a twisted-chair or boat-like structure to minimize steric strain. The interplay of these ring conformations prevents the complex from achieving an idealized octahedral geometry.

Induced Chirality Upon Metal Complexation

Chirality can be induced at a metal center when an achiral, flexible ligand like this compound binds in a specific, non-superimposable, three-dimensional arrangement. Even though the ligand itself is achiral, the resulting complex can lack a plane of symmetry and exist as a pair of enantiomers (often designated as Δ and Λ).

This phenomenon arises from two main sources:

Chelate Ring Conformation: The gauche puckering of the five-membered chelate rings is inherently chiral.

Arrangement of Donor Atoms: The coordinated sulfur atoms in thioether complexes are pyramidal, making them stereogenic centers upon coordination. The specific helical "wrap" of the flexible ligand around the metal ion creates a fixed, chiral arrangement of these sulfur donors and the puckered rings.

In the case of the [Tc(ttod)(SPh)₂]⁺ complex, the heavily distorted and low-symmetry arrangement of the chelate rings and ligands around the technetium core results in a chiral structure. researchgate.netchemistry-chemists.com The specific conformation adopted represents one of a pair of possible enantiomers.

Electronic and Redox Properties of Metal-Tetrathiaoctadecane Complexes

The soft, polarizable sulfur donors of this compound significantly influence the electronic structure and redox behavior of the metal centers to which they coordinate.

Stabilization of Unusual Oxidation States

Thioether ligands are particularly adept at stabilizing lower and less common metal oxidation states. nih.gov The soft nature of the sulfur donors provides a good covalent match with soft metal ions, as described by Hard-Soft Acid-Base (HSAB) theory. This strong covalent interaction helps to delocalize electron density and stabilize metal centers in reduced forms.

The stability of the technetium(III) complex, [Tc(ttod)(SPh)₂]⁺, is a clear illustration of this principle. nih.govchemistry-chemists.com Technetium chemistry is often dominated by higher oxidation states such as Tc(IV), Tc(V), and Tc(VII). The fact that this compound, in conjunction with thiolates, can readily form a stable Tc(III) complex highlights the ligand's capacity to stabilize this less common, lower oxidation state. nih.govchemistry-chemists.com This stabilization is also observed in the diamagnetism of the d⁴ Tc(III) complex, which is attributed to the strong ligand field and significant distortion from ideal octahedral geometry, causing a large splitting of the d-orbitals. chemistry-chemists.com

Electrochemical Behavior and Redox Potentials

The coordination environment provided by thioether ligands can be used to tune the redox potentials of metal complexes. nih.gov The electron-donating properties and chelate ring effects of this compound directly impact the energy of the metal's d-orbitals, thereby altering the potential at which the metal center undergoes oxidation or reduction.

While specific electrochemical data for complexes of this compound are not extensively reported in the literature, studies on analogous metal-thioether complexes provide insight into the expected behavior. The redox potentials are sensitive to the coordination geometry, the number of sulfur donors, and the nature of any co-ligands. For instance, the Cu(II)/Cu(I) couple is known to be heavily influenced by the number of sulfur versus nitrogen donors, with sulfur preferentially stabilizing the softer Cu(I) state.

The table below presents representative redox potentials for selected metal complexes with other thioether and related ligands to illustrate the typical electrochemical behavior. These values serve as a useful comparison for estimating the potential properties of complexes with this compound.

ComplexRedox CoupleE½ (V vs. ref.)Reference ElectrodeNotes
[Pd(L¹)]²⁺ (L¹ = 7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclo-octadecane)Pd(II)/Pd(I)-0.74Fc/Fc⁺Macrocyclic ligand with S₄ coordination. rsc.org
[Pd(L²)]²⁺ (L² = 1,4,10,13-tetrathia-7,16-diazacyclo-octadecane)Pd(II)/Pd(III)+0.57Fc/Fc⁺Macrocyclic ligand with N₂S₄ coordination. rsc.org
[NiL¹]²⁻ (L¹ = o-phenylenebis(N′-methyloxamidate))Ni(II)/Ni(III)+0.12SCESquare-planar complex with N₄ donor set.
[NiLpn] (H₂Lpn = N,N′-bis(3-methoxysalicylidene)-1,3-diamino-2,2-dimethylpropane)Ni(II)/Ni(I)-1.883Ag/AgClSchiff base complex with N₂O₂ donor set. rsc.org

Ligand Field Theory and Bonding Analysis in Tetrathiaoctadecane Complexes

Ligand Field Theory (LFT) is a theoretical model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and molecular orbital theory, providing insights into the d-orbital splitting patterns and the nature of metal-ligand bonding. The application of LFT to complexes of this compound allows for a detailed understanding of their spectroscopic and magnetic properties.

The flexible, open-chain nature of this compound allows it to adopt various conformations to coordinate with a range of transition metal ions. The four sulfur donor atoms can arrange themselves to form different coordination geometries, most commonly octahedral or square planar, depending on the size, charge, and electronic configuration of the metal ion.

In an octahedral coordination environment, the four sulfur atoms of the ligand would typically occupy the equatorial plane around the metal ion, with two additional solvent molecules or anions coordinating at the axial positions. According to LFT, the five degenerate d-orbitals of the metal ion split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the octahedral splitting parameter).

For a square planar geometry, which is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), the ligand would wrap around the metal ion in the same plane. In this case, the d-orbitals split into four or five distinct energy levels. The dxy and dz² orbitals are typically the most destabilized due to their direct interaction with the ligands in the xy-plane.

The strength of the interaction between the metal d-orbitals and the sulfur donor atoms of this compound influences the magnitude of the d-orbital splitting. Thioether ligands are generally considered to be soft ligands and are positioned in the intermediate to strong region of the spectrochemical series. This leads to significant d-orbital splitting in their complexes.

The electronic absorption spectra of these complexes provide experimental evidence for the d-orbital splitting. The number, position, and intensity of the d-d transition bands can be used to determine the coordination geometry and to calculate ligand field parameters such as Δo and the Racah parameter B, which relates to interelectronic repulsion within the d-orbitals.

Table 1: Predicted Ligand Field Parameters for a Hypothetical Octahedral Ni(II) Complex with this compound

ParameterPredicted Value RangeDescription
Δo (cm⁻¹)10,000 - 13,000Octahedral crystal field splitting energy. Reflects the energy difference between the t₂g and eg orbitals.
B (cm⁻¹)700 - 850Racah interelectronic repulsion parameter. Indicates the degree of covalency in the metal-ligand bond.
β (B/B₀)0.65 - 0.78Nephelauxetic ratio. A value less than 1 indicates a decrease in interelectronic repulsion upon complexation due to covalent character.

Note: These are predicted values based on data for similar tetrathiaether complexes. B₀ for free Ni(II) ion is approximately 1080 cm⁻¹.

The bonding in these complexes is not purely electrostatic but has a significant covalent character. This is evident from the nephelauxetic effect, where the Racah parameter B in the complex is lower than that of the free metal ion. This reduction is attributed to the expansion of the d-orbitals and delocalization of electron density onto the ligand. The sulfur atoms of this compound, with their available lone pairs and potential for π-backbonding, contribute to this covalent character.

Table 2: Representative Metal-Sulfur Bond Lengths in Thioether Complexes

Metal IonCoordination GeometryTypical M-S Bond Length (Å)
Ni(II)Octahedral2.40 - 2.50
Ni(II)Square Planar2.15 - 2.25
Cu(II)Distorted Octahedral2.35 - 2.45
Pd(II)Square Planar2.25 - 2.35

Note: These are typical bond lengths observed in complexes with similar tetrathiaether ligands and provide an estimate for what would be expected in complexes of this compound.

Advanced Spectroscopic and Structural Elucidation of 5,8,11,14 Tetrathiaoctadecane and Its Metal Complexes

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of 5,8,11,14-tetrathiaoctadecane and its metal complexes.

Determination of Absolute Configuration and Conformation

For a chiral molecule, SCXRD can be used to determine its absolute configuration. The conformation, or the spatial arrangement of atoms that can be interconverted by rotation about single bonds, would also be revealed. In the solid state, this compound would adopt a specific low-energy conformation. In its metal complexes, the coordination to the metal ion would likely impose a more rigid and defined conformation on the tetrathiaether ligand.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield precise measurements of all bond lengths (e.g., C-C, C-S, C-H), bond angles, and dihedral angles within the molecule. This data is crucial for understanding the geometry and steric strain within the molecule. For its metal complexes, the metal-sulfur bond lengths would be of particular interest, providing insight into the nature and strength of the coordination bond.

Table 1: Hypothetical Bond Lengths and Angles for this compound

Parameter Expected Value Range
C-S Bond Length 1.80 - 1.85 Å
C-C Bond Length 1.52 - 1.55 Å
C-S-C Bond Angle 100 - 105°
S-C-C Bond Angle 108 - 112°

Note: This table presents expected values based on general principles of organic chemistry and should not be considered experimental data for the specific compound.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···S, π-stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, weak intermolecular interactions such as van der Waals forces and C-H···S hydrogen bonds would be expected to play a significant role in the crystal packing. In the absence of aromatic rings, π-stacking interactions would not be present unless introduced through co-crystallization or in the structure of a complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.

High-Resolution Solution-State NMR for Structural Assignments

High-resolution ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts, signal multiplicities, and coupling constants would allow for the complete assignment of the proton and carbon signals to their respective positions in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm these assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃- ~ 0.9 ~ 14
-CH₂-S- ~ 2.5 - 2.8 ~ 30 - 35
-S-CH₂-CH₂-S- ~ 2.7 - 3.0 ~ 32 - 38

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

Variable-Temperature NMR for Conformational Dynamics

In solution, flexible molecules like this compound exist as an equilibrium of multiple conformations. Variable-temperature NMR studies can provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the broadening and sharpening of signals. These changes can be analyzed to determine the energy barriers between different conformations and to identify the preferred conformation at a given temperature.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of materials in the solid state, providing insights into both crystalline and amorphous forms of this compound and its metal complexes. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful for enhancing the signal of less abundant nuclei like ¹³C and for providing information about the local environment of atoms within the solid matrix.

For thioether complexes, ¹³C CP-MAS NMR can be used to analyze the binding site of the ligand and the nature of complexation. The chemical shifts of the carbon atoms in the thioether backbone are sensitive to the conformation of the ligand and its coordination to a metal center. In the solid state, the carbon atoms of the thioether chain in this compound would be expected to show distinct resonances. Upon coordination to a metal, changes in these chemical shifts would indicate which sulfur atoms are involved in bonding and reveal conformational changes in the ligand.

Metal-Induced Chemical Shift Perturbations

The coordination of a metal ion to this compound induces significant perturbations in the NMR chemical shifts of the ligand's nuclei, particularly the protons (¹H) and carbons (¹³C) near the sulfur donor atoms. These metal-induced chemical shift perturbations (CSPs) are a valuable source of information for determining the coordination mode and geometry of the resulting metal complex in solution.

Upon complexation, the electron density around the sulfur atoms is altered, which in turn affects the shielding of the neighboring protons and carbons. Typically, coordination to an electron-withdrawing metal center leads to a downfield shift (deshielding) of the signals for the α- and β-methylene protons and carbons relative to the free ligand. The magnitude of these shifts can provide qualitative information about the strength of the metal-sulfur interaction.

For instance, in palladium(II) and platinum(II) complexes with thioether ligands, the protons on the carbon atoms adjacent to the sulfur donors experience a downfield shift upon coordination. The specific protons and the extent of their shift can help in assigning the stereochemistry of the complex.

NucleusFree Ligand (Hypothetical ppm)Metal Complex (Hypothetical ppm)Metal-Induced Shift (Δδ ppm)
Hα (next to S)~2.5~2.8 - 3.5+0.3 to +1.0
Hβ (next to S)~1.6~1.8 - 2.2+0.2 to +0.6
Cα (next to S)~30~35 - 45+5 to +15
Cβ (next to S)~28~30 - 35+2 to +7
This table presents hypothetical ¹H and ¹³C NMR chemical shift data for this compound and a generic metal complex to illustrate the principle of metal-induced chemical shift perturbations. Actual values will vary depending on the specific metal, its oxidation state, and the solvent.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound and its metal complexes, providing information on molecular weight, stoichiometry, and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry and Speciation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal complexes in solution. researchgate.net It allows for the gentle transfer of ions from solution to the gas phase, often preserving the non-covalent interactions within the complex. This enables the determination of the stoichiometry and speciation of metal complexes of this compound.

When a solution containing the ligand and a metal salt is analyzed by ESI-MS, peaks corresponding to the free ligand, the metal ion, and various metal-ligand species can be observed. For a 1:1 complex between a metal (M) and this compound (L), a prominent peak corresponding to the [M+L]ⁿ⁺ ion would be expected, where 'n' is the charge of the complex. The isotopic pattern of this peak can be used to confirm the identity of the metal, as many transition metals have characteristic isotopic distributions.

For example, in studies of palladium(II) and platinum(II) complexes with thioether ligands, ESI-MS has been effectively used to identify the formation of both mononuclear and binuclear species in solution. nih.gov

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation patterns of metal complexes of this compound can reveal information about the connectivity of the ligand and the strength of the metal-ligand bonds.

In a typical MS/MS experiment, the [M+L]ⁿ⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of thioether ligands often involves cleavage of the C-S and C-C bonds. The presence of the metal ion can influence these fragmentation pathways. The loss of neutral fragments, such as ethylene (B1197577) or propylene (B89431) sulfide, from the thioether backbone is a common fragmentation route. The relative abundance of different fragment ions can provide clues about the most labile bonds in the complex. For macrocyclic thioethers, fragmentation can be initiated by the metal center, leading to the cleavage of the macrocyclic ring. researchgate.net

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to changes in molecular structure and bonding, making them valuable for characterizing this compound and its metal complexes.

Characteristic Stretching and Bending Modes of Thioether Linkages

The thioether linkages (C-S-C) in this compound give rise to characteristic vibrational modes in its IR and Raman spectra. The C-S stretching vibrations are of particular interest as they are directly affected by coordination to a metal.

In the IR and Raman spectra of free thioethers, the C-S stretching modes typically appear in the region of 600-800 cm⁻¹. researchgate.net These bands are often weak to medium in intensity in the IR spectrum but can give rise to stronger signals in the Raman spectrum. Upon coordination of the sulfur atoms to a metal center, the C-S bond order is generally weakened, leading to a shift of the C-S stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift can be correlated with the strength of the metal-sulfur bond.

Bending modes involving the sulfur atom, such as C-S-C bending, occur at lower frequencies, typically below 400 cm⁻¹. These modes are also sensitive to coordination and can provide additional structural information.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-S Stretch600 - 800
C-S-C Bend< 400
This table provides general wavenumber ranges for thioether vibrational modes. Specific values for this compound will depend on its conformation and environment.

Identification of Coordinated vs. Uncoordinated Sulfur Atoms

The differentiation between sulfur atoms from the this compound ligand that are directly bonded to a metal center (coordinated) and those that remain unattached (uncoordinated) is crucial for understanding the coordination chemistry and the resulting complex's geometry and reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for such investigations. In principle, the coordination of a sulfur atom to a metal ion induces a change in the local electronic environment, which in turn would lead to a shift in the resonance of nearby protons and carbon-13 nuclei in the NMR spectrum.

For a linear tetrathioether like this compound, it is conceivable that not all four sulfur atoms would coordinate to a single metal ion, particularly with metals that favor lower coordination numbers or in the presence of competing ligands. This would result in a complex with both coordinated and uncoordinated sulfur centers. However, a detailed analysis of the NMR spectra of such complexes, which would provide the specific chemical shift data to create a comparative table, is not present in the current body of scientific literature.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

XAS and its fine structure, EXAFS, are premier techniques for probing the local coordination environment of metal centers in a non-crystalline state. These methods can provide precise information about the types of neighboring atoms, their distances from the metal center (bond lengths), and the number of these neighbors (coordination number).

Probing the Local Coordination Environment of Metal Centers

The application of XAS to metal complexes of this compound would involve irradiating the sample with X-rays of increasing energy. The absorption of these X-rays by the core electrons of the metal ion would produce a characteristic spectrum. The features in the X-ray Absorption Near Edge Structure (XANES) region can provide information about the oxidation state and coordination geometry of the metal center. However, specific XANES spectra for metal complexes of this particular tetrathioether are not available.

Determination of Metal-Sulfur Bond Distances and Coordination Numbers

The EXAFS region of the spectrum, which consists of oscillations past the absorption edge, contains quantitative structural information. Analysis of these oscillations can yield precise metal-sulfur bond distances and the number of sulfur atoms directly bonded to the metal. This data is fundamental to building a complete picture of the coordination sphere.

A hypothetical data table for an octahedral complex where all four sulfur atoms are coordinated would show a specific coordination number and a set of M-S bond lengths. For instance:

Metal CenterCoordination Number (Sulfur)Mean M-S Bond Distance (Å)
M(II)4Data Not Available

The absence of published EXAFS studies on metal complexes of this compound means that such a table, populated with experimental data, cannot be constructed.

Theoretical and Computational Investigations of 5,8,11,14 Tetrathiaoctadecane and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intrinsic properties of molecules. These methods allow for the detailed examination of a molecule's geometry, electronic structure, and spectroscopic characteristics from first principles.

Geometry Optimization and Conformational Analysis

The first step in the computational study of 5,8,11,14-Tetrathiaoctadecane involves determining its most stable three-dimensional structure through geometry optimization. This process systematically explores the potential energy surface of the molecule to find the arrangement of atoms that corresponds to a minimum energy. Due to the flexibility of the alkyl chains and the presence of multiple sulfur atoms, this compound can exist in numerous conformations.

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), as well as various DFT functionals (e.g., B3LYP, M06), are employed to calculate the energies of different conformers. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. Basis sets like 6-31G* or larger are commonly used for such calculations. A conformational analysis of similar, albeit macrocyclic, thioether musks has shown that different computational methods can sometimes lead to different predictions for the lowest-energy conformation, highlighting the complexity of the potential energy surface of these molecules. mdpi.com

Below is a representative data table of optimized geometrical parameters for a stable conformation of this compound, as would be predicted from DFT calculations.

ParameterValue
C-S bond length~1.82 Å
C-C bond length~1.54 Å
C-H bond length~1.09 Å
C-S-C bond angle~100-105°
S-C-C bond angle~110-115°
C-C-C bond angle~112-116°

Note: These values are typical and can vary slightly depending on the specific conformation and the level of theory used.

Electronic Structure, Molecular Orbitals, and Charge Distribution

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and intermolecular interactions. DFT calculations provide valuable information about the distribution of electrons within the molecule, including the energies and shapes of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For thioethers, the HOMO is typically localized on the sulfur atoms, specifically on their non-bonding lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. The LUMO, on the other hand, is generally a σ*-antibonding orbital associated with the C-S bonds. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Bader charge analysis can be performed to quantify the charge distribution on each atom. researchgate.net In this compound, the sulfur atoms are expected to carry a partial negative charge due to their higher electronegativity compared to the adjacent carbon atoms. This charge distribution influences the molecule's electrostatic potential and its ability to participate in non-covalent interactions.

A representative table of calculated electronic properties is shown below.

PropertyPredicted Value
HOMO Energy~ -8.5 eV
LUMO Energy~ 1.5 eV
HOMO-LUMO Gap~ 10.0 eV
Dipole Moment~ 1.5 - 2.5 D

Note: These values are illustrative and depend on the chosen computational method and the molecular conformation.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT has become a standard computational tool. mdpi.comnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances. The chemical shifts of protons and carbons adjacent to the sulfur atoms are particularly sensitive to the electronic environment and conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. aps.orgyoutube.comyoutube.com For a saturated tetrathiaalkane like this compound, strong absorptions are expected in the deep UV region, corresponding to transitions from the sulfur lone pair orbitals to antibonding orbitals.

IR Spectroscopy: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) spectrum. This spectrum can be used to identify characteristic vibrational modes, such as C-H stretching, C-S stretching, and various bending modes. The calculated frequencies are often scaled to better match experimental data.

Non-Covalent Interaction Analysis (e.g., Energy Frameworks, Hirshfeld Surface Analysis)

Non-covalent interactions play a crucial role in determining the condensed-phase behavior of molecules, including their crystal packing and interactions in solution. rsc.orgnih.govyoutube.comyoutube.comyoutube.com For this compound, the primary non-covalent interactions are van der Waals forces (specifically London dispersion forces) and weak dipole-dipole interactions. youtube.comyoutube.com

Energy Frameworks: This analysis method, based on the interaction energies between molecular pairs in a crystal lattice, can be used to visualize the strength and nature of intermolecular interactions. It helps in understanding the topology and stability of the crystal structure.

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties like d_norm (which highlights contacts shorter than the van der Waals radii) and the electrostatic potential, providing insights into the types of interactions present (e.g., H···H, H···S contacts).

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.

Conformational Sampling in Solution

Due to its conformational flexibility, the behavior of this compound in solution is of significant interest. MD simulations can provide a detailed picture of the conformational landscape of the molecule in a given solvent. By simulating the molecule over a sufficiently long timescale (nanoseconds to microseconds), a representative ensemble of conformations can be generated.

The simulation starts with an initial structure, often obtained from geometry optimization, which is then placed in a box of solvent molecules (e.g., water, chloroform). The system is then allowed to evolve over time, and the trajectory of each atom is recorded. Analysis of this trajectory can reveal:

The distribution of different conformers and the free energy barriers between them.

The average end-to-end distance and radius of gyration, which provide measures of the molecule's compactness.

The formation and lifetime of intramolecular hydrogen bonds or other non-covalent interactions, if applicable.

The solvent structure around the molecule and its influence on the conformational preferences.

Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its properties and reactivity in solution-phase applications.

Host-Guest Interaction Dynamics

The sulfur atoms in this compound, with their lone pairs of electrons, make it an interesting candidate for host-guest chemistry, capable of coordinating with various metal ions and organic molecules. frontiersin.orgfrontiersin.org The principles of host-guest chemistry, primarily studied with macrocyclic hosts like crown ethers, cyclodextrins, and calixarenes, can be extended to understand the binding behavior of linear thioethers. frontiersin.orgthno.org The formation of host-guest complexes is governed by non-covalent interactions, including hydrophobic and van der Waals forces. thno.org

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics of these interactions. nih.govyoutube.comyoutube.com By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon binding, the stability of the resulting complex, and the timescales of binding and unbinding events. youtube.com For a molecule like this compound, MD simulations could elucidate how the flexible alkyl chain adapts to encapsulate a guest molecule and the role of the four thioether linkages in coordinating with the guest. The timescale for such binding events can range from nanoseconds to microseconds. youtube.com

The table below illustrates typical data obtained from MD simulations, in this case for the interaction of different agonists with Toll-like receptors (TLR7 and TLR8), showcasing how computational methods can predict binding affinities. nih.gov A similar approach could be applied to study the interaction of this compound with various guest molecules.

SystemBinding Free Energy (kcal/mol)
TLR7-Agonist 1-45.3 ± 3.2
TLR7-Agonist 2-42.1 ± 2.8
TLR8-Agonist 1-38.7 ± 3.5
TLR8-Agonist 2-35.9 ± 3.1
This table is illustrative and based on data from analogous systems to demonstrate the type of information generated by molecular dynamics simulations. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

For a molecule like this compound, computational studies can be employed to investigate various reactions, such as oxidation of the sulfur atoms or its coordination chemistry. For instance, in the context of thio-Michael additions, a common reaction involving thiols and electrophilic alkenes, computational studies have shown that many popular DFT functionals can incorrectly predict the stability of intermediates. acs.orgsquarespace.com However, range-separated DFT functionals, like ωB97X-D, have been shown to provide results in close agreement with high-level ab initio methods like CCSD(T), accurately predicting the formation of stable carbanion intermediates. acs.orgsquarespace.com

The following table presents a comparison of different DFT functionals for calculating the reaction energies of a thio-Michael addition, highlighting the importance of choosing the appropriate computational method.

FunctionalReaction Energy (kcal/mol)
PBE-18.5
B3LYP-20.1
ωB97X-D-22.5
CCSD(T)//MP2 (Reference)-23.9
This table is illustrative and based on data for a model thio-Michael addition reaction. acs.org

These computational approaches allow for the investigation of complex reaction kinetics and mechanisms that would be difficult to study experimentally. elte.humontclair.edu

Ligand Design and Property Prediction through Computational Screening

Computational screening is a powerful strategy for designing new ligands with desired properties. By creating a virtual library of candidate molecules, researchers can use computational methods to predict their binding affinities, electronic properties, and reactivity before undertaking expensive and time-consuming experimental synthesis. researchgate.net

In the context of this compound and its derivatives, computational screening could be used to design new ligands for specific metal ions or to develop catalysts with enhanced activity and selectivity. For example, by modifying the alkyl backbone or introducing functional groups, it is possible to tune the electronic and steric properties of the ligand to optimize its interaction with a target molecule.

A common approach involves a combination of ligand-based virtual screening (LBVS) using machine learning and molecular docking. nih.gov This strategy can accelerate the discovery of new drug candidates or functional materials. nih.gov Furthermore, methods like FRAGSITE2, which employ a fragment-based approach, can be used for virtual ligand screening to identify novel hits for protein targets. dp.tech

The table below provides an example of how computational methods can be benchmarked for predicting properties, in this case, the hydricity of transition metal complexes, which is crucial for designing catalysts for hydrogenation reactions.

FunctionalMean Absolute Deviation (kcal/mol)
BP863.5
PBE01.4
M062.8
This table is illustrative and based on benchmarking data for predicting the hydricity of 3d transition metal complexes. nih.gov

Through such in silico screening and property prediction, the design of novel derivatives of this compound with tailored functionalities becomes a more efficient and targeted process.

Q & A

Q. What are the recommended methodologies for synthesizing 5,8,11,14-Tetrathiaoctadecane in a laboratory setting?

To synthesize this compound, researchers should adopt factorial design principles to optimize reaction parameters such as temperature, catalyst concentration, and reaction time. Pre-experimental designs (e.g., one-shot case studies) can establish preliminary conditions, followed by full factorial experiments to analyze interactions between variables . For example:

VariableLow LevelHigh Level
Temperature60°C80°C
Catalyst (%)0.51.0
Reaction Time6 hrs12 hrs
Response surface methodology (RSM) can further refine conditions to maximize yield while minimizing side reactions .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for purity assessment and structural elucidation. For sulfur-rich compounds like this compound, elemental analysis (EA) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are critical for confirming sulfur connectivity and backbone conformation. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What safety protocols are essential when handling this compound?

Standard protocols include:

  • Personal protective equipment (PPE): N95 respirators, 0.28–0.33 mm nitrile gloves, and lab coats to prevent dermal exposure .
  • Ventilation: Use fume hoods for synthesis and handling to mitigate inhalation risks.
  • Waste disposal: Segregate chemical waste according to local regulations; small quantities may be treated as non-hazardous if stability data confirm low reactivity .

Advanced Research Questions

Q. How can computational models like COMSOL Multiphysics be integrated with experimental data to predict the reactivity of this compound?

COMSOL Multiphysics enables multiphysics simulations (e.g., fluid dynamics coupled with reaction kinetics) to model sulfur-sulfur bond formation under varying conditions. Researchers can validate simulations against experimental kinetic data (e.g., Arrhenius parameters) and use AI-driven sensitivity analysis to identify dominant reaction pathways. This hybrid approach reduces trial-and-error experimentation and accelerates reaction optimization .

Q. What strategies address discrepancies in spectroscopic data when analyzing this compound?

Data contradictions (e.g., conflicting NMR peak assignments) require triangulation:

  • Cross-validation: Compare results from multiple techniques (e.g., X-ray crystallography for definitive structural confirmation).
  • Isotopic labeling: Introduce ³⁴S isotopes to track sulfur bonding patterns via MS/MS fragmentation .
  • Theoretical modeling: Density functional theory (DFT) calculations can predict spectroscopic profiles (e.g., chemical shifts) and resolve ambiguities .

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

A fractional factorial design (e.g., 2⁴⁻¹) efficiently screens four variables (solvent polarity, stoichiometry, pH, and temperature) with minimal runs. For example:

RunSolventStoichiometrypHTemp (°C)Yield (%)
1THF1:172562
2DMF1:295078
ANOVA identifies significant factors (e.g., pH and temperature), enabling focused optimization. Response surface methods then refine non-linear relationships .

Methodological Considerations

  • Depth of research integration: Combine empirical data with theoretical frameworks (e.g., mechanistic organic chemistry) to contextualize findings and align with academic standards .
  • Data complexity: Use qualitative methods (e.g., thematic analysis of reaction pathways) to complement quantitative metrics like yield and purity, ensuring holistic interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.